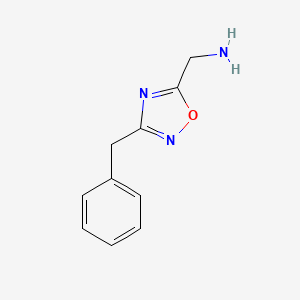

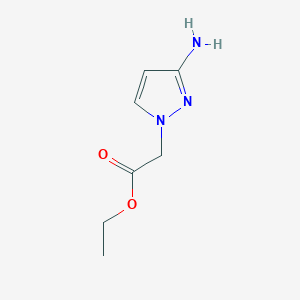

(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine

Vue d'ensemble

Description

“(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine” is a chemical compound with the molecular formula C10H11N3O . It has a molecular weight of 225.68 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, which includes “(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine”, often involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Molecular Structure Analysis

The InChI code for “(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine” is 1S/C10H11N3O.ClH/c11-7-10-12-9(13-14-10)6-8-4-2-1-3-5-8;/h1-5H,6-7,11H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique

Agricultural Chemical Research

1,2,4-Oxadiazole derivatives have been studied for their potential as agricultural chemical agents . They exhibit a broad spectrum of biological activities that can be harnessed to combat plant diseases, which pose a significant threat to food security . For instance, certain derivatives have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . This suggests that (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine could be explored for its efficacy in protecting crops from nematodes and fungal pathogens.

Antibacterial Applications

The antibacterial properties of 1,2,4-oxadiazole derivatives are noteworthy. Some compounds have demonstrated strong antibacterial effects on Xanthomonas oryzae , which is responsible for diseases in rice plants . By exploring the antibacterial potential of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine, it could serve as a template for developing new antibacterial agents, particularly for agricultural pathogens.

Drug Discovery and Pharmaceutical Applications

1,2,4-Oxadiazoles are essential motifs in drug discovery, represented in many experimental, investigational, and marketed drugs . The versatility of this compound class allows for the design of bioactive compounds with potential therapeutic applications. Research into (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine could lead to the development of novel pharmaceuticals.

Synthesis of Bioactive Molecules

The synthesis methods for 1,2,4-oxadiazoles at room temperature facilitate the preparation of pharmaceutically important molecules . This implies that (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine could be synthesized efficiently and could be used to create bioactive molecules that are thermosensitive or require mild conditions.

Anticancer Research

1,2,4-Oxadiazole derivatives have been evaluated for their anticancer properties. The synthetic conjugates of these compounds have shown results comparable to reference drugs in antibacterial screenings . This indicates that (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine could be a candidate for anticancer agent development.

Anti-Trypanosomal Activity

Research has also been conducted on the anti-trypanosomal activity of 1,2,4-oxadiazole derivatives. These compounds have been studied for their mode of action against Trypanosoma cruzi cysteine protease cruzain, which is significant for treating Chagas disease . The exploration of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine in this context could contribute to finding new treatments for trypanosomiasis.

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

Mécanisme D'action

Mode of Action

It is known that the compound is involved in a sequential condensation followed by tandem oxidative cyclization and rearrangement . This suggests that the compound may interact with its targets through a series of chemical reactions, leading to changes in the structure and function of the targets.

Biochemical Pathways

The compound is known to undergo a series of chemical reactions involving condensation, oxidative cyclization, and rearrangement These reactions could potentially affect various biochemical pathways, leading to downstream effects on cellular processes

Result of Action

Given the compound’s involvement in a series of chemical reactions , it is likely that its action results in structural and functional changes in its targets, potentially affecting various cellular processes

Propriétés

IUPAC Name |

(3-benzyl-1,2,4-oxadiazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-7-10-12-9(13-14-10)6-8-4-2-1-3-5-8/h1-5H,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQASRVLTKCPNCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NOC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424367 | |

| Record name | (3-benzyl-1,2,4-oxadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine | |

CAS RN |

876715-43-4 | |

| Record name | (3-benzyl-1,2,4-oxadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide](/img/structure/B1276453.png)

![3-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1276476.png)

![5-Chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1276490.png)

![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B1276491.png)